methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate
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Overview
Description
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate is an organic compound with a unique structure that includes an isocyanate group, a methylsulfanyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as (2R)-2-amino-4-(methylsulfanyl)butanoic acid.
Formation of Isocyanate Group: The amino group is converted to an isocyanate group using reagents like phosgene or triphosgene under controlled conditions.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester group can participate in transesterification reactions with other alcohols in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like primary amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, often in an organic solvent.
Substitution: Catalysts like sodium methoxide for transesterification reactions.
Major Products Formed
Ureas and Carbamates: From nucleophilic addition reactions.
Sulfoxides and Sulfones: From oxidation reactions.
New Esters: From transesterification reactions.
Scientific Research Applications
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity allows it to modify proteins, nucleic acids, and other biological molecules, potentially altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-isocyanato-4-(methylthio)butanoate: Similar structure but with a different substituent on the sulfur atom.
Methyl (2R)-2-isocyanato-4-(ethylsulfanyl)butanoate: Similar structure with an ethyl group instead of a methyl group on the sulfur atom.
Uniqueness
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an isocyanate and a methylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1315053-82-7 |
---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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